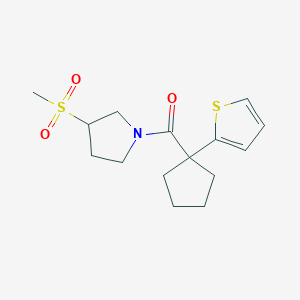

(3-(Methylsulfonyl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Description

Properties

IUPAC Name |

(3-methylsulfonylpyrrolidin-1-yl)-(1-thiophen-2-ylcyclopentyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S2/c1-21(18,19)12-6-9-16(11-12)14(17)15(7-2-3-8-15)13-5-4-10-20-13/h4-5,10,12H,2-3,6-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHCNCGHGCZKIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)C(=O)C2(CCCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3-(Methylsulfonyl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a methylsulfonyl group and a thiophene ring linked to a cyclopentyl group via a methanone moiety. Its molecular formula is with a molecular weight of 259.3 g/mol. The unique combination of functional groups contributes to its reactivity and biological potential.

Synthesis

The synthesis of (3-(Methylsulfonyl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone typically involves multi-step organic reactions, including:

- Formation of the Pyrrolidine Ring : Cyclization of suitable precursors.

- Introduction of the Methylsulfonyl Group : Achieved through sulfonylation reactions using methylsulfonyl chloride.

- Attachment of the Thiophene Ring : Utilizes coupling reactions, often employing palladium-catalyzed methods.

- Formation of the Methanone Group : Accomplished through oxidation reactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of medicinal chemistry and pharmacology:

Anticancer Activity

Studies have shown that derivatives similar to (3-(Methylsulfonyl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone possess anticancer properties. For instance, compounds with similar structures have demonstrated effectiveness in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, potentially modulating pathways involved in inflammatory responses. This activity is crucial for developing treatments for conditions like arthritis and other inflammatory diseases.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an enzyme inhibitor, impacting various biological pathways. Its ability to interact with specific enzymes could lead to therapeutic applications in metabolic disorders and other diseases .

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of compounds related to (3-(Methylsulfonyl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone:

- Study on Anticancer Properties : A study focused on a similar compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting potential as an anticancer agent .

- Anti-inflammatory Research : Another study reported that derivatives exhibited reduced levels of pro-inflammatory cytokines in vitro, indicating their potential utility in treating inflammatory diseases.

Comparison with Similar Compounds

The biological activities of (3-(Methylsulfonyl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone can be contrasted with similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| (3-(Methylsulfonyl)pyrrolidin-1-yl)(furan-2-yl)methanone | Moderate anticancer activity | Furan ring instead of thiophene |

| (3-(Methylsulfonyl)pyrrolidin-1-yl)(benzofuran-2-yl)methanone | Strong anti-inflammatory effects | Benzofuran ring conferring different electronic properties |

Comparison with Similar Compounds

Structural Analog: (2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone (15cc)

Key Differences :

- Core Structure : 15cc contains a cyclopropane ring versus the cyclopentyl group in the target compound. Cyclopropane’s rigidity may reduce conformational flexibility compared to the more flexible cyclopentyl ring .

- Synthesis : 15cc was synthesized in 71% yield as an oil via a diastereomeric mixture, suggesting challenges in stereochemical control that may also apply to the target compound .

Pyrrole-Derived Cannabinoids

Receptor Affinity Insights :

- Evidence from pyrrole-derived cannabinoids indicates that substituents on the pyrrolidine ring significantly impact CB1 receptor binding. The methylsulfonyl group in the target compound, being electron-withdrawing, may enhance dipole interactions with receptors compared to morpholinoethyl or alkyl chains in analogs .

- Pyrrole derivatives with shorter side chains (<4 carbons) exhibit reduced potency, whereas the target compound’s cyclopentyl-thiophene group provides a rigid, extended structure that may mimic longer chains .

Regulatory and Structural Analogs: CAS-Registered Compounds

Examples :

Patent-Based Heterocyclic Derivatives

Therapeutic Design Trends :

- Recent patents highlight heterocycles like pyrrolidine and triazolo groups for kinase inhibition or GPCR modulation. The target compound’s methylsulfonyl-thiophene motif aligns with strategies to balance polarity and lipophilicity in CNS-targeted agents .

Q & A

Q. What are the recommended synthetic routes for (3-(Methylsulfonyl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone, and how do reaction conditions influence yield?

- Methodology : The compound’s synthesis typically involves multi-step protocols:

- Step 1 : Preparation of the cyclopentyl-thiophene scaffold via Friedel-Crafts alkylation using thiophene derivatives and cyclopentyl halides under anhydrous conditions (e.g., AlCl₃ catalysis) .

- Step 2 : Functionalization of the pyrrolidine ring with methylsulfonyl groups using methyl sulfone reagents in a nucleophilic substitution reaction (e.g., DMF solvent, 60–80°C) .

- Step 3 : Coupling the two fragments via a ketone linkage using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in dichloromethane at room temperature .

- Yield Optimization : Reaction monitoring via TLC/HPLC and purification by column chromatography (silica gel, gradient elution with ethyl acetate/hexane) are critical. Impurities often arise from incomplete sulfonation or coupling side reactions .

Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

- Key Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the thiophene ring (δ 6.8–7.2 ppm), methylsulfonyl group (δ 3.1 ppm for CH₃SO₂), and cyclopentyl geometry (δ 1.5–2.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (C₁₆H₂₁NO₃S₂) and detect isotopic patterns .

- X-ray Crystallography : For resolving stereochemical ambiguities in the pyrrolidine and cyclopentyl moieties, if single crystals are obtainable .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the compound’s bioactivity and pharmacokinetic properties?

- Mechanistic Insights :

- The sulfonyl group enhances electron-withdrawing effects, stabilizing the molecule’s binding to hydrophobic pockets in enzymes (e.g., kinase targets) .

- Solubility and Permeability : Methylsulfonyl improves aqueous solubility (logP reduction by ~0.5 units) but may reduce membrane permeability, necessitating formulation studies with co-solvents (e.g., PEG 400) .

- Metabolic Stability : In vitro assays (e.g., liver microsomes) show slower oxidative degradation compared to non-sulfonylated analogs due to reduced CYP3A4 affinity .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Case Study : Discrepancies in cytotoxicity (IC₅₀) values across studies (e.g., 2–50 μM in cancer cell lines):

- Experimental Variables :

- Cell Line Variability : Test in multiple lines (e.g., MCF-7 vs. HepG2) due to differential expression of drug efflux pumps (e.g., P-gp) .

- Assay Conditions : Standardize incubation time (24–72 hrs) and serum concentration (5–10% FBS) to minimize confounding factors .

- Data Validation : Use orthogonal assays (e.g., ATP-based viability vs. apoptosis markers like Annexin V) to confirm mechanism-specific effects .

Q. How can computational modeling guide the optimization of this compound’s target selectivity?

- Approach :

- Molecular Docking : Use AutoDock Vina to predict binding modes with off-target receptors (e.g., GPCRs vs. kinases). The cyclopentyl-thiophene moiety often shows promiscuity toward adenosine receptors .

- MD Simulations : Assess dynamic interactions over 100 ns trajectories (AMBER force field) to identify unstable hydrogen bonds (e.g., between sulfonyl and Lys residues) .

- SAR Optimization : Introduce steric hindrance (e.g., methyl groups on the pyrrolidine ring) to reduce off-target binding while retaining potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.